molecular formula C5H4Cl2N4OS B15248574 S-Methyl (4,6-dichloro-1,3,5-triazin-2-yl)carbamothioate CAS No. 62798-07-6

S-Methyl (4,6-dichloro-1,3,5-triazin-2-yl)carbamothioate

Cat. No.: B15248574
CAS No.: 62798-07-6
M. Wt: 239.08 g/mol
InChI Key: OHVUPZKCIRODGF-UHFFFAOYSA-N
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Description

S-Methyl (4,6-dichloro-1,3,5-triazin-2-yl)carbamothioate is a chemical compound belonging to the class of 1,3,5-triazines. These compounds are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science. The unique structure of this compound makes it a valuable compound for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of S-Methyl (4,6-dichloro-1,3,5-triazin-2-yl)carbamothioate typically involves the nucleophilic substitution reaction of 4,6-dichloro-1,3,5-triazine with a suitable thiol reagent. The reaction is carried out under controlled conditions, often using solvents like acetone or dioxane . The reaction mixture is heated to facilitate the substitution process, resulting in the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of microwave irradiation has been reported to enhance the reaction efficiency and reduce the reaction time .

Mechanism of Action

The mechanism of action of S-Methyl (4,6-dichloro-1,3,5-triazin-2-yl)carbamothioate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or disrupt cellular processes, leading to its observed biological effects . The exact molecular targets and pathways may vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

S-Methyl (4,6-dichloro-1,3,5-triazin-2-yl)carbamothioate stands out due to its unique combination of a triazine ring and a carbamothioate group, which imparts distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its wide range of applications make it a valuable compound in both research and industry .

Properties

CAS No.

62798-07-6

Molecular Formula

C5H4Cl2N4OS

Molecular Weight

239.08 g/mol

IUPAC Name

S-methyl N-(4,6-dichloro-1,3,5-triazin-2-yl)carbamothioate

InChI

InChI=1S/C5H4Cl2N4OS/c1-13-5(12)11-4-9-2(6)8-3(7)10-4/h1H3,(H,8,9,10,11,12)

InChI Key

OHVUPZKCIRODGF-UHFFFAOYSA-N

Canonical SMILES

CSC(=O)NC1=NC(=NC(=N1)Cl)Cl

Origin of Product

United States

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